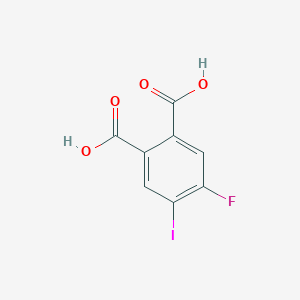

4-Fluoro-5-iodo-phthalic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4FIO4 |

|---|---|

Molecular Weight |

310.02 g/mol |

IUPAC Name |

4-fluoro-5-iodophthalic acid |

InChI |

InChI=1S/C8H4FIO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) |

InChI Key |

VAQQLXQOYNUHIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)C(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 4 Fluoro 5 Iodo Phthalic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Functionalities

The presence of two carboxylic acid groups in 4-Fluoro-5-iodo-phthalic acid allows for the straightforward formation of a variety of ester and amide derivatives. These reactions are fundamental transformations that can be used to modify the solubility and electronic properties of the molecule, or to introduce new functional handles for further elaboration.

Standard esterification conditions, such as treatment with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed to produce the corresponding diesters. The choice of alcohol can be varied to introduce a wide range of alkyl or aryl groups. Similarly, the formation of amides can be achieved by first converting the carboxylic acids to the more reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acids with amines using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a milder route to the corresponding amides.

These esterification and amidation reactions are generally high-yielding and allow for the introduction of a diverse array of substituents, thereby expanding the synthetic utility of the this compound core.

Reactivity of Aromatic Halogen Substituents: Nucleophilic Aromatic Substitution and Metal-Mediated Transformations

The differential reactivity of the fluorine and iodine substituents on the aromatic ring of this compound is a key feature that enables selective functionalization.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being the more electronegative halogen, activates the carbon to which it is attached for nucleophilic aromatic substitution (SNAr). This allows for the selective displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as alkoxides, thiolates, and amines, to introduce new substituents at the C-4 position. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Metal-Mediated Transformations: The iodine atom, on the other hand, is more susceptible to metal-mediated cross-coupling reactions. This provides a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-5 position. Common examples include:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a biaryl linkage.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new carbon-carbon double bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond.

The orthogonality of these two reaction types – SNAr at the fluoro-substituted position and metal-mediated coupling at the iodo-substituted position – allows for a stepwise and controlled elaboration of the this compound scaffold.

Formation of Bicyclic Heterocycles and Advanced Molecular Scaffolds from Halogenated Phthalic Acid Building Blocks

The dicarboxylic acid functionality of this compound, in concert with its halogen substituents, makes it an attractive precursor for the synthesis of bicyclic heterocyclic systems. For instance, condensation of the corresponding phthalic anhydride (B1165640) (which can be formed by dehydration of the diacid) with various dinucleophiles can lead to the formation of a range of fused heterocyclic structures.

Furthermore, the sequential and selective functionalization of the halogen atoms, as described in the previous section, allows for the construction of more complex and advanced molecular scaffolds. By carefully choosing the coupling partners in SNAr and metal-mediated reactions, intricate molecular frameworks can be assembled with a high degree of control over the final structure.

Role as a Versatile Building Block and Intermediate in Complex Organic Synthesis

The chemical handles present on this compound make it a valuable building block for the synthesis of a wide range of complex organic molecules. Its ability to undergo a variety of selective transformations allows for its incorporation into larger molecular systems with diverse functionalities.

For example, the carboxylic acid groups can be used to link the molecule to other synthetic intermediates or to solid supports for solid-phase synthesis. The halogen atoms provide sites for the introduction of various substituents that can modulate the biological activity or material properties of the final product. The rigid aromatic core of the phthalic acid moiety also serves as a well-defined scaffold for the spatial arrangement of these substituents.

Computational and Theoretical Investigations of Halogenated Phthalic Acid Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic properties of molecules with a favorable balance of accuracy and computational cost. For 4-Fluoro-5-iodo-phthalic acid, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

The initial step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. For this compound, the conformational landscape is primarily dictated by the orientation of the two carboxylic acid groups relative to the benzene (B151609) ring and to each other. These orientations can influence the molecule's polarity, crystal packing, and reactivity.

DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to perform a potential energy surface scan. This involves systematically rotating the C-C and C-O bonds of the carboxylic acid groups and calculating the energy at each step to identify the global minimum energy conformation and any other low-energy isomers. The presence of the bulky iodine atom and the electronegative fluorine atom can introduce subtle steric and electronic effects that influence the preferred orientation of the carboxylic acid groups, potentially leading to non-planar arrangements.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C1-C2 | 1.40 | C6-C1-C2 | 120.1 | O1-C7-C1-C6 | | C4-F | 1.35 | C3-C4-F | 119.5 | | | C5-I | 2.10 | C6-C5-I | 119.8 | | | C1-C7 | 1.50 | C1-C2-C8 | 121.0 | | | C7-O1 | 1.22 | O1-C7-O2 | 123.5 | | | C7-O2 | 1.35 | | | | | O2-H1 | 0.97 | | | |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT optimization.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the iodine atom, which is the most polarizable halogen. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing carboxylic acid groups and the π-system of the benzene ring. The presence of the electronegative fluorine atom would lower the energy of both the HOMO and LUMO, while the iodine atom would raise the HOMO energy.

A Mulliken or Natural Population Analysis (NPA) can be performed to determine the charge distribution across the molecule. This would reveal the partial positive and negative charges on each atom, providing insights into the molecule's polarity and potential sites for electrostatic interactions.

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

| Ionization Potential | 6.85 |

| Electron Affinity | 2.15 |

| Electronegativity (χ) | 4.50 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

Note: This data is hypothetical and serves to illustrate the types of parameters derived from DFT calculations.

Computational methods can accurately predict NMR chemical shifts, which is an invaluable tool for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the 1H, 13C, and 19F NMR spectra of this compound.

The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the carbon atom bonded to the fluorine would exhibit a large downfield shift in the 13C NMR spectrum due to the high electronegativity of fluorine. Similarly, the proton of the carboxylic acid groups would appear at a characteristic downfield position in the 1H NMR spectrum. Comparing the calculated spectra with experimental data can provide strong evidence for the proposed molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. TD-DFT can predict the vertical excitation energies, oscillator strengths, and corresponding electronic transitions that give rise to the molecule's UV-Vis spectrum.

The calculations would likely reveal π → π* transitions associated with the benzene ring as the most intense absorptions. The presence of the halogen atoms and carboxylic acid groups would modulate the energies of these transitions. For instance, the iodine atom, with its available lone pairs, could introduce n → π* transitions at lower energies. The calculated spectrum can be compared with experimental measurements to validate the theoretical model and gain a deeper understanding of the molecule's photophysical properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique for analyzing the delocalization of electron density and intramolecular interactions. By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a quantitative picture of bonding, lone pairs, and charge transfer interactions.

For this compound, NBO analysis can elucidate several key features. It can quantify the hyperconjugative interactions between the lone pairs of the oxygen, fluorine, and iodine atoms and the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pairs of the oxygen atoms in the carboxylic acid groups and the π* orbitals of the benzene ring would contribute to the delocalization of electron density. Furthermore, NBO analysis can reveal potential intramolecular hydrogen bonding between the two carboxylic acid groups, which would significantly influence the molecule's conformation and reactivity.

Molecular Electrostatic Potential (MEP) and Reactivity Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's electron density surface, with different colors representing regions of different electrostatic potential.

For this compound, the MEP would show negative potential (typically colored red) around the electronegative oxygen and fluorine atoms, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the carboxylic acid groups, making them susceptible to nucleophilic attack. The MEP surface would provide a clear and intuitive map of the molecule's reactive sites, guiding the understanding of its chemical behavior in various reaction environments. The iodine atom, due to the "sigma-hole" phenomenon, might also present a region of positive electrostatic potential along the C-I bond axis, making it a potential site for halogen bonding interactions.

Investigation of Noncovalent Interactions and Supramolecular Network Formation

The unique substitution pattern of this compound, featuring a combination of hydrogen bond donors (carboxylic acid groups) and halogen bond donors/acceptors (iodine and fluorine atoms) on an aromatic scaffold, gives rise to a complex interplay of noncovalent interactions. These interactions are pivotal in dictating the molecule's self-assembly in the solid state, leading to the formation of intricate supramolecular networks. Computational and theoretical studies, while not extensively focused on this specific molecule, provide significant insights into the nature and strength of the potential noncovalent interactions at play by examining analogous chemical systems.

Hydrogen Bonding: The most dominant noncovalent interaction in the phthalic acid moiety is the hydrogen bond formed between the carboxylic acid groups. Typically, carboxylic acids form robust dimeric synthons through pairs of O—H···O hydrogen bonds. This highly directional and strong interaction is a primary driver in the self-assembly of such molecules. The presence of halogen substituents can modulate the acidity of the carboxylic protons and the basicity of the carbonyl oxygens, thereby fine-tuning the strength of these hydrogen bonds.

Halogen Bonding: The iodine atom at the 5-position is a prominent halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the iodine atom opposite to the C-I covalent bond. nih.gov This electrophilic region can interact favorably with Lewis bases, such as the carbonyl oxygen of a neighboring carboxylic acid group or even the fluorine atom of another molecule. The strength of halogen bonds is known to increase with the polarizability of the halogen atom, making iodine an effective halogen bond donor. odu.edu

Computational studies on iodinated aromatic compounds have elucidated the directional nature of these interactions, which are crucial in crystal engineering for the rational design of solid-state structures. nih.govrsc.org Halogen bonds are categorized based on their geometry, with Type II interactions being the most common for halogen bonding, characterized by a C—I···Nu (Nucleophile) angle close to 180°.

π-π Stacking Interactions: The aromatic ring of this compound can participate in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, contribute to the stabilization of the crystal structure. The presence of electron-withdrawing fluorine and iodine substituents can influence the quadrupole moment of the aromatic ring, which in turn affects the geometry and strength of the π-π stacking. Offset-stacked or parallel-displaced arrangements are common for substituted aromatic rings.

Table 1: Representative Geometrical Parameters of Noncovalent Interactions in Analogous Systems

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | O—H···O | 2.6 - 2.8 | 160 - 180 |

| Hydrogen Bond | C—H···F | 3.0 - 3.4 | 120 - 160 |

| Halogen Bond | C—I···O | 2.8 - 3.2 | 160 - 180 |

| Halogen Bond | C—I···F | 3.1 - 3.5 | 150 - 170 |

Note: The data in this table are representative values obtained from computational and crystallographic studies of molecules containing similar functional groups and are intended to provide an estimate for the interactions in this compound.

Table 2: Calculated Interaction Energies for Noncovalent Bonds in Model Systems

| Interaction Type | Model System | Interaction Energy (kcal/mol) |

| Hydrogen Bond (O—H···O) | Formic Acid Dimer | -15 to -20 |

| Hydrogen Bond (C—H···F) | Benzene - Fluoromethane | -1 to -3 |

| Halogen Bond (C—I···O) | Iodobenzene - Formaldehyde | -3 to -5 |

| π-π Stacking | Benzene Dimer | -2 to -3 |

Note: Interaction energies are highly dependent on the specific molecular environment and the computational method employed. The values presented here are illustrative for fundamental interacting pairs.

Spectroscopic and Structural Characterization Methodologies for Halogenated Phthalic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms within a molecule. For a compound like 4-Fluoro-5-iodo-phthalic acid, various NMR techniques would be essential for its structural confirmation.

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

Proton (¹H) NMR spectroscopy would be utilized to identify the number and connectivity of hydrogen atoms in the this compound molecule. The aromatic region of the ¹H NMR spectrum would be of particular interest, where signals from the two protons on the benzene (B151609) ring would appear. The chemical shifts of these protons would be influenced by the presence of the electron-withdrawing fluorine, iodine, and carboxylic acid groups. Furthermore, the coupling between these protons would provide information about their relative positions on the aromatic ring.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would be indicative of their hybridization and the electronic effects of the attached substituents. For instance, the carbons bonded to the fluorine and iodine atoms, as well as the carbonyl carbons of the carboxylic acid groups, would be expected to resonate at characteristic chemical shifts.

Despite the theoretical utility of these techniques, a thorough search of scientific literature and chemical databases did not yield specific experimental ¹H and ¹³C NMR data for this compound.

Solid-State NMR for Conformational and Tautomeric Studies

Solid-State NMR (ssNMR) spectroscopy is a valuable tool for studying the structure and dynamics of molecules in the solid state. For this compound, ssNMR could provide insights into its crystalline packing, intermolecular interactions, and the conformation of the carboxylic acid groups. It can also be used to study polymorphism, which is the ability of a compound to exist in different crystal forms.

No experimental solid-state NMR data for this compound could be located in the searched scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. These include the O-H stretching of the carboxylic acid groups, the C=O stretching of the carbonyl groups, C-F stretching, C-I stretching, and various vibrations of the aromatic ring.

However, a detailed search of spectroscopic databases and scientific journals did not reveal any experimental IR or Raman spectra for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would be used to confirm its molecular weight of 323.95 g/mol . High-resolution mass spectrometry (HRMS) could further be used to confirm its elemental formula, C₈H₃FIO₄.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. The molecule would be expected to fragment in a characteristic manner upon ionization, and the analysis of these fragment ions would help to elucidate the connectivity of the atoms in the molecule.

No experimental mass spectrometry data for this compound was found in the course of this research.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound could be grown, SC-XRD analysis would provide precise information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. This would allow for the unambiguous confirmation of the substitution pattern on the phthalic acid backbone.

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In halogenated phthalic acid derivatives, the primary chromophore is the benzene ring, which is substituted with two carboxylic acid groups and halogen atoms. The electronic transitions observed in the UV-Vis spectra of these compounds are typically π → π* (pi to pi star) and n → π* (n to pi star) transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other molecules with conjugated double bonds. These transitions are generally high in energy and result in strong absorption bands.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the carboxylic acid groups, to a π* antibonding orbital. These transitions are typically lower in energy and have weaker absorption intensities compared to π → π* transitions.

For the parent compound, phthalic acid, the UV-Vis spectrum shows distinct absorption maxima. In an acidic mobile phase (pH 3 or lower), phthalic acid exhibits absorption maxima at approximately 200 nm, 226 nm, and 276 nm sielc.com. An aqueous solution of phthalic acid has also been reported to show an absorbance maximum at 281 nm researchgate.net. These absorptions are attributed to the electronic transitions within the benzene ring and the carbonyl groups of the dicarboxylic acid functions.

The introduction of halogen substituents, such as fluorine and iodine in this compound, is expected to influence the position and intensity of these absorption bands. Halogens can exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): As electronegative atoms, halogens withdraw electron density from the aromatic ring through the sigma bonds, which can lead to a hypsochromic (blue) shift to shorter wavelengths.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring, which can lead to a bathochromic (red) shift to longer wavelengths.

For halogens, the inductive effect generally outweighs the resonance effect. However, the presence of these substituents alters the energy levels of the molecular orbitals, thereby shifting the absorption maxima. The iodine atom, being larger and more polarizable than fluorine, is expected to have a more significant effect on the electronic transitions, likely causing a bathochromic shift due to its ability to participate more effectively in resonance and its influence on spin-orbit coupling.

The electronic transitions for this compound would primarily involve the aromatic system and the carbonyl groups. The π → π* transitions of the substituted benzene ring and the n → π* transitions of the carboxylic acid groups would be the most prominent features in its UV-Vis spectrum.

| Compound Name | Solvent/Condition | Absorption Maxima (λmax) | Reference |

| Phthalic acid | Acidic Mobile Phase | 200 nm, 226 nm, 276 nm | sielc.com |

| Phthalic acid | Aqueous Solution | 281 nm | researchgate.net |

| This compound | Not Specified | Expected shifts from parent compound due to halogen substitution. | N/A |

Advanced Research Applications and Future Directions for 4 Fluoro 5 Iodo Phthalic Acid

Development of Novel Fluorophores and Optoelectronic Materials Based on Phthalic Acid Derivatives

Phthalic acid derivatives are key components in the synthesis of a variety of fluorescent dyes. For instance, fluorinated rhodamine dyes have been synthesized using fluorinated phenols and phthalic anhydride (B1165640). nih.gov The inclusion of fluorine atoms can enhance the photophysical properties of these dyes. One notable synthesis involves the reaction of 3-amino-4-fluorophenol with o-phthalic anhydride to create a fluorescent rhodamine compound. nih.gov This suggests that 4-fluoro-5-iodo-phthalic acid could serve as a precursor for novel fluorophores with tailored properties.

The dual halogen substitution in this compound offers a unique opportunity for creating materials with tunable electronic properties. The electron-withdrawing nature of the fluorine atom and the heavy iodine atom can influence the energy levels of derived molecules, making them potentially suitable for optoelectronic applications. While direct applications of this compound in this area are not yet reported, the broader class of halogenated aromatic compounds is under investigation for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Table 1: Examples of Phthalic Acid Derivatives in Fluorophore Synthesis

| Phthalic Acid Derivative | Reactant | Resulting Fluorophore Class | Reference |

| o-Phthalic anhydride | 3-Amino-4-fluorophenol | Rhodamine | nih.gov |

| Fluorinated phthalic anhydride | Fluorinated phenol | Rhodamine | nih.gov |

Applications in Radiochemistry and Radiolabeling Strategies using Halogenated Aromatic Carboxylic Acids

The presence of an iodine atom in this compound makes it a prime candidate for applications in radiochemistry. Radioisotopes of iodine are widely used in medical imaging and therapy. nih.gov Halogenated aromatic carboxylic acids and their derivatives can be labeled with radioactive iodine isotopes for use as radiotracers.

Several methods exist for the introduction of radioactive iodine into aromatic molecules. nih.gov These include electrophilic substitution on activated aromatic rings and copper-catalyzed nucleophilic radioiodination. nih.gov The this compound molecule could potentially be synthesized with a radioactive iodine isotope, or the non-radioactive iodine could be exchanged for a radioisotope. Furthermore, the synthesis of compounds designed for comparative imaging studies using both fluorine-18 (for PET scans) and iodine radioisotopes (for SPECT scans) has been described, highlighting the utility of having both fluorine and iodine present in a molecule. nih.gov

Table 2: Common Iodine Radioisotopes and Their Applications

| Isotope | Half-life | Primary Emission | Application | Reference |

| Iodine-123 | 13.22 hours | Gamma | SPECT Imaging | nih.gov |

| Iodine-124 | 4.18 days | Positron | PET Imaging | nih.gov |

| Iodine-125 | 59.4 days | Gamma | Radioassays, Brachytherapy | nih.gov |

| Iodine-131 | 8.02 days | Beta, Gamma | Therapy, SPECT Imaging | nih.gov |

Design of Advanced Polymer Materials and Comonomers Incorporating Halogenated Aromatic Moieties

Halogenated aromatic compounds are utilized as monomers in the synthesis of high-performance polymers with enhanced properties such as thermal stability and flame retardancy. Phthalic anhydrides, which can be derived from phthalic acids, are common precursors in the production of polyesters and polyimides. For example, tetrafluorophthalic anhydride is used in the synthesis of fluorinated polyimides. nih.gov

The incorporation of this compound or its anhydride derivative into polymer chains could impart unique characteristics. The fluorine atom can enhance solubility and thermal stability, while the iodine atom could introduce high refractive index properties or serve as a site for post-polymerization modification through cross-coupling reactions. While no polymers specifically incorporating this compound have been reported, the principles of using halogenated monomers are well-established.

Exploration in Catalysis and Reaction Mechanism Studies Utilizing Halogenated Substrates

Halogenated aromatic compounds are fundamental substrates in a wide range of catalytic cross-coupling reactions, which are pivotal in modern organic synthesis. The carbon-iodine bond is particularly reactive towards oxidative addition to transition metal catalysts, such as palladium. This makes the iodine atom in this compound a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions of perfluoroaromatic compounds have been developed, demonstrating the feasibility of engaging C-F bonds in catalysis, although these are generally less reactive than C-I bonds. mdpi.com The presence of both fluorine and iodine on the same aromatic ring in this compound could allow for selective, sequential cross-coupling reactions, providing a pathway to complex, highly substituted aromatic compounds.

Integration into Emerging Synthetic Methodologies and Complex Chemical Transformations

The dual halogenation of this compound opens avenues for its use in complex chemical transformations. The differential reactivity of the C-I and C-F bonds can be exploited in sequential functionalization strategies. For instance, the more reactive C-I bond could be selectively targeted in a Suzuki, Sonogashira, or Heck coupling reaction, leaving the C-F bond intact for a subsequent transformation.

Furthermore, the carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, expanding the synthetic utility of the molecule. While specific synthetic transformations of this compound are not documented, the chemical behavior of similarly substituted aromatic compounds suggests a rich potential for its application in the synthesis of complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-Fluoro-5-iodo-phthalic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of phthalic acid derivatives. For fluorination and iodination, stepwise electrophilic substitution is recommended. Fluorination via HF-pyridine complexes at low temperatures (0–5°C) minimizes side reactions, followed by iodination using iodine monochloride (ICl) in acetic acid under reflux (80–100°C). Yield optimization requires precise stoichiometric control (1:1.2 molar ratio for iodine) and inert atmospheres to prevent oxidation .

- Key Considerations : Monitor intermediates using thin-layer chromatography (TLC) and characterize products via H/F NMR to confirm regioselectivity. Yield discrepancies often arise from incomplete halogenation or competing side reactions (e.g., dehalogenation under acidic conditions) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : F NMR (δ ~ -110 to -120 ppm) confirms fluorine substitution, while H NMR resolves aromatic proton splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (expected m/z: 324.89 for CHFIO) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%).

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing halogenated phthalic acid derivatives?

- Methodological Answer : Contradictions often arise from:

- Regioisomeric impurities : Use 2D NMR (COSY, NOESY) to distinguish between 4-Fluoro-5-iodo and 5-Fluoro-4-iodo isomers.

- Solvent artifacts : Deuterated solvents (e.g., DMSO-d) may interact with iodine; verify via control experiments.

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation .

- Case Study : A 2022 study reported conflicting F NMR shifts due to solvent polarity effects; switching from CDCl to DO resolved discrepancies .

Q. What strategies mitigate degradation of this compound in aqueous solutions during biological assays?

- Methodological Answer :

- pH Stabilization : Buffers (pH 4–6) reduce hydrolysis. Avoid alkaline conditions (pH >7), which promote dehalogenation.

- Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photolytic C-I bond cleavage.

- Additives : Antioxidants (e.g., 0.1% ascorbic acid) suppress radical-mediated degradation .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., cyclooxygenase-2).

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with bioactivity. Fluorine’s electronegativity enhances binding, while iodine’s steric bulk may limit accessibility.

- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP = 1.8 ± 0.2 indicates moderate lipophilicity) .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

- Methodological Answer :

- Detailed Logs : Document reaction parameters (time, temperature, stirring rate) and raw spectral data.

- Batch Consistency : Use calibrated equipment (e.g., syringe pumps for reagent addition).

- Open Data : Share crystallographic files (CIF) and NMR spectra in repositories like Zenodo for peer validation .

Ethical & Safety Considerations

Q. What are the toxicity profiles of this compound, and how should waste be managed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.